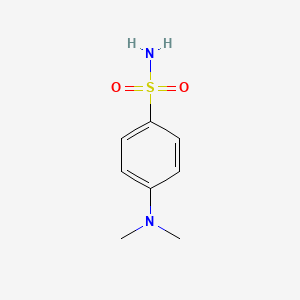

4-(Dimethylamino)benzenesulfonamide

説明

Structure

2D Structure

特性

IUPAC Name |

4-(dimethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUVBVTWBBODSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879203 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-21-6 | |

| Record name | N',N'-DIMETHYLSULFANILAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Dimethylamino Benzenesulfonamide

Established Synthetic Routes for 4-(Dimethylamino)benzenesulfonamide

Traditional methods for synthesizing sulfonamides have been well-documented, providing reliable, albeit sometimes lengthy, pathways. These routes often involve foundational organic reactions tailored for the construction of the sulfonamide functional group and its specific aromatic substitutions.

Condensation Reactions Involving Sulfonamides and Benzaldehyde (B42025) Derivatives

A common strategy for modifying sulfonamides involves the condensation reaction between an amino-substituted benzenesulfonamide (B165840) and a benzaldehyde derivative to form a Schiff base (an imine). This reaction is a versatile method for creating more complex molecules. For instance, the condensation of sulfanilamide (B372717) (4-aminobenzenesulfonamide) with various substituted benzaldehydes yields a diverse array of Schiff bases. researchgate.netnih.gov

The general procedure involves dissolving the sulfonamide, such as sulfanilamide, in a suitable solvent like ethanol (B145695) and heating it to reflux. The corresponding benzaldehyde is then added dropwise, leading to the formation of a precipitate. The mixture is typically refluxed for several hours to ensure the reaction goes to completion. researchgate.net The resulting imine derivatives can be isolated with high yields. researchgate.net While these examples start with sulfanilamide, the principle applies directly to the synthesis of derivatives of this compound, where the appropriately substituted sulfonamide would be used as the starting material.

Table 1: Example of Schiff Base Formation via Condensation

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Sulfanilamide | Benzaldehyde | 4-(Benzylideneamino)benzenesulfonamide | 97% | researchgate.net |

The resulting Schiff bases can undergo further reactions, such as reduction with agents like sodium borohydride (B1222165), to yield the corresponding secondary amine derivatives. nih.gov

Nucleophilic Attack and Substitution Reactions in Sulfonamide Synthesis

The core of sulfonamide synthesis relies on the nucleophilic attack of an amine on a sulfonyl chloride. A primary method involves the reaction of a sulfonyl chloride, such as p-toluenesulfonyl chloride, with an appropriate amine. For example, the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide is achieved by refluxing toluene-4-sulfonyl chloride with 1,4-phenylenediamine in the presence of a base like triethylamine (B128534) in a solvent such as dry benzene (B151609). tsijournals.com The base serves to neutralize the HCl generated during the reaction.

This reaction exemplifies a nucleophilic substitution where the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the characteristic S-N bond of the sulfonamide. tsijournals.com

Further functionalization can occur via nucleophilic substitution on the sulfonamide itself. For instance, a primary sulfonamide can be deprotonated to form a weakly nucleophilic anion, which can then react with an electrophile like benzyl (B1604629) bromide. This reaction may proceed through an SN1-like mechanism, particularly if the electrophile can form a stable carbocation, such as a benzylic carbocation. nsf.gov

Table 2: Nucleophilic Substitution Reaction Details

| Electrophile | Nucleophile | Base | Solvent | Reaction Time | Product | Reference |

| Toluene-4-sulfonyl chloride | 1,4-phenylenediamine | Triethylamine | Dry Benzene | 6 hours | N-(4-aminophenyl)-4-methylbenzenesulfonamide | tsijournals.com |

Reactions of Aldehyde Thiosemicarbazones with Benzenesulfonyl Chloride

While direct synthesis of this compound using this specific route is not prominently detailed in the reviewed literature, the reaction between thiosemicarbazones and sulfonyl chlorides is a known pathway for creating heterocyclic compounds containing a sulfonamide moiety. In a general sense, the thiosemicarbazone, derived from an aldehyde, can react with a benzenesulfonyl chloride derivative. This type of reaction often leads to cyclization, forming various heterocyclic systems like thiadiazoles. The reactivity of the thiosemicarbazone's sulfur and nitrogen atoms allows for versatile bond-forming strategies with the electrophilic sulfonyl chloride. The specific products formed would depend heavily on the reaction conditions and the substitution patterns of both the thiosemicarbazone and the sulfonyl chloride.

Emerging and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign and efficient chemical processes, new synthetic methods have been developed. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating a wide range of reactions. rsc.orgnih.gov In the context of sulfonamide synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating methods. umich.edunih.govcu.edu.eg

For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was successfully achieved for the first time using microwave irradiation. nih.gov Similarly, the synthesis of various functionalized phenyl sulfone derivatives demonstrated significantly higher yields in much shorter timeframes under microwave conditions compared to traditional thermal methods. cu.edu.eg This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves, leading to a more uniform energy distribution and faster reaction rates. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound No. | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

| 3 | 5 | 90 | 25 | 96 | cu.edu.eg |

| 4 | 10 | 92 | 40 | 96 | cu.edu.eg |

Grindstone Chemistry

Grindstone chemistry, a form of mechanochemistry, represents a significant advancement in green synthesis. chowgules.ac.in This solvent-free or liquid-assisted grinding (LAG) technique involves the grinding of reactants together in a mortar and pestle. jocpr.com This method is notable for its simplicity, reduced environmental impact, shorter reaction times, and often high product yields without the need for bulk solvents. jocpr.com

This technique has been successfully applied to cyclocondensation reactions, such as the Biginelli reaction, to produce dihydropyrimidinones. jocpr.com A mixture of an aldehyde, a β-ketoester, and urea (B33335)/thiourea (B124793) are ground together, sometimes with a catalytic amount of acid, and the reaction mixture often solidifies within minutes, leading to high yields of the desired product after purification. jocpr.com The advantages of this approach include the absence of hazardous solvents, operational simplicity, and energy efficiency. chowgules.ac.in While a direct application to this compound is not specified, the principles of grindstone chemistry are broadly applicable to many condensation and cyclization reactions used in the synthesis of complex organic molecules, including sulfonamide derivatives.

Water-Based Reaction Protocols

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering an environmentally benign alternative to traditional organic solvents. An efficient, iodine-mediated approach for the synthesis of sulfonamides has been developed that proceeds at room temperature in an aqueous medium. rsc.org This method is not only convenient but also simplifies the purification of the final products. rsc.org

Another water-based protocol involves the reaction of sulfonyl chlorides with amines. rsc.org This approach provides a facile and environmentally friendly route to sulfonamides. For instance, N-Benzyl-4-methyl-benzenesulfonamide has been synthesized in 85% yield using this method. rsc.org The reaction's efficiency and the use of water as a solvent make it an attractive option for synthesizing a variety of sulfonamides. rsc.org

Electroreductive Nucleophile Acceptor Generation

Electrochemical methods offer a unique approach to organic synthesis, often providing high selectivity and avoiding the need for harsh reagents. While specific examples for the direct electroreductive synthesis of this compound are not prevalent in the provided search results, the broader context of electrochemical synthesis of sulfonamides suggests its feasibility. For example, an electrochemical process has been developed for preparing a wide variety of sulfonamides from cyclic or acyclic secondary amines and aryl/heteroaryl hydrazides under mild conditions. researchgate.net This protocol is scalable and may proceed through a radical pathway, with n-Bu4NBr acting as both a supporting electrolyte and a redox agent to generate sulfonyl radical species. researchgate.net

Copper-Mediated S-N Formation through Oxygen-Activated Radical Processes

Copper-mediated reactions have emerged as powerful tools for the formation of sulfur-nitrogen (S-N) bonds, a key step in sulfonamide synthesis. A novel method has been developed for the direct synthesis of sulfonamides from readily available starting materials through a copper-mediated, oxygen-activated radical process. rsc.orgnih.gov This approach is significant as it utilizes air as the oxidant, providing a greener and more direct route to sulfonamides. rsc.orgnih.gov

The proposed mechanism involves the oxidation of a thiol to a sulfinic acid by copper salts under air, which then transforms into a sulfinyl anion. rsc.org This anion is activated by oxygen via single-electron transfer to form an oxygen-centered radical that resonates with a sulfonyl radical. rsc.org Concurrently, Cu(I) is oxidized to Cu(II) by oxygen. rsc.org The amine coordinates with the Cu(II) species, leading to the formation of the sulfonamide. rsc.org This method highlights the potential of using oxygen as a green oxidant in transition metal-catalyzed reactions. rsc.org

Iodine-Mediated Reactions of Sodium Sulfinates with Amines

Iodine-mediated reactions provide an efficient and environmentally friendly pathway for the synthesis of sulfonamides from sodium sulfinates and amines. These reactions can be carried out in water at room temperature, making them a green alternative to traditional methods. rsc.orgresearchgate.net The use of a sub-stoichiometric amount of iodine has been shown to be effective, with both aromatic and aliphatic amines reacting conveniently with various sodium sulfinates to give the desired sulfonamides in moderate to excellent yields. researchgate.net

The proposed mechanism suggests that the sodium arylsulfinate initially reacts with iodine to form a sulfonyl iodide intermediate. researchgate.net This intermediate can then undergo homolysis of the S-I bond to produce a sulfonyl radical, which subsequently couples with the amine to afford the final sulfonamide product. researchgate.net In some variations of this method, an oxidant such as sodium percarbonate is used in conjunction with iodine. researchgate.net This approach has demonstrated good substrate scope, tolerating a wide range of functionalities in both the amine and sodium sulfinate substrates. researchgate.netelsevierpure.com

Derivatization Strategies for this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The primary amino group and the aromatic ring offer multiple sites for chemical modification, leading to the creation of novel Schiff bases and heterocyclic conjugates.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the imine (-C=N-) functional group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.net In the context of this compound, its amino group can react with various aromatic aldehydes to yield Schiff base derivatives.

A general method for synthesizing these derivatives involves dissolving 4-(dimethylamino)benzaldehyde (B131446) and a sulfonamide containing a primary amino group, such as 4-amino-N-(thiazol-2-yl)benzenesulfonamide, in boiling ethanol with a catalytic amount of glacial acetic acid. researchgate.net This straightforward reaction produces the corresponding Schiff base. researchgate.net Similarly, Schiff bases of 4-(2-aminoethyl)benzenesulfonamide (B156865) have been prepared by reacting it with a range of aromatic aldehydes. nih.gov These imine derivatives can be further reduced using reagents like sodium borohydride (NaBH4) to yield the corresponding secondary amines. nih.gov

The synthesis of Schiff bases derived from 4-amino-N-substituted benzenesulfonamides, such as sulfathiazole (B1682510) and sulfamethoxazole, has also been reported. researchgate.net These reactions typically involve refluxing the sulfonamide with an appropriate aldehyde, like 2-hydroxybenzaldehyde, in ethanol. researchgate.net

Table 1: Examples of Synthesized Schiff Base Derivatives

| Starting Sulfonamide | Aldehyde | Resulting Schiff Base |

| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 4-(dimethylamino)benzaldehyde | 4-((4-(dimethylamino)benzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide researchgate.net |

| 4-(2-aminoethyl)benzenesulfonamide | Various aromatic aldehydes | Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide nih.gov |

| Sulfathiazole | 2-hydroxybenzaldehyde | (E)-4-((2-hydroxybenzylidene)amine)-N-(thiazol-2-yl)benzenesulfonamide researchgate.net |

| Sulfamethoxazole | 2-hydroxybenzaldehyde | 4-((2-hydroxy-benzylidine)-amine)-N-(methyl-1,2-oxazol-3-yl)-benzene sulphonamide researchgate.net |

Conjugation with Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazine, Pyrazole (B372694), Tetrazole)

The incorporation of heterocyclic rings into the this compound structure is a common strategy to explore new chemical space and enhance biological activity.

Thiazole Derivatives:

Thiazole-containing sulfonamides have been synthesized through various routes. One common method is the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. For example, 4-(2-(4-(Dimethylamino)phenyl)thiazol-4-yl)benzenesulfonamide was synthesized by reacting 4-(dimethylamino)benzenecarbothioamide (B188796) with 4-(2-bromoacetyl)benzenesulfonamide in isopropanol. preprints.org Another approach involves the sulfonylation of 2-aminothiazole (B372263) with a benzenesulfonyl chloride derivative, followed by further modifications like N-alkylation. nih.gov

Triazine Derivatives:

The synthesis of triazine-containing sulfonamides typically involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. scholarsresearchlibrary.com The reactivity of the chlorine atoms can be controlled by adjusting the reaction temperature. scholarsresearchlibrary.com For instance, reacting sulfapyridine (B1682706) with cyanuric chloride yields a dichloro-triazine intermediate. nih.gov This intermediate can then be further reacted with various amines, such as diethylamine (B46881) or benzylamine, to produce disubstituted triazine derivatives. nih.govacs.org Water-based synthetic conditions, using sodium carbonate or bicarbonate, have also been optimized for the synthesis of triazinyl-benzenesulfonamide conjugates. nih.gov

Pyrazole Derivatives:

Pyrazole-containing benzenesulfonamides can be synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov For example, pyrazolylbenzenesulfonamide derivatives have been prepared by reacting a hydrazine with a suitable precursor, leading to compounds like 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide. nih.gov The Vilsmeier-Haack reaction is another method used to synthesize 4-formyl pyrazole derivatives, which can then be further functionalized. chemmethod.com

Tetrazole Derivatives:

Tetrazole-containing sulfonamides can be synthesized through several methods. One approach involves the Michael-type addition of an aryltetrazole to phenyl vinyl sulfone. nih.gov Another method is the N-alkylation of an aryltetrazole with a suitable alkyl halide. nih.gov A novel and safer synthesis of a tetrazole derivative involves using aminoguanidine (B1677879) nitrate (B79036) or bicarbonate as the starting material, which is treated with sodium nitrite (B80452) to form an intermediate that undergoes an in-situ Sandmeyer reaction. google.com

Table 2: Examples of Synthesized Heterocyclic Derivatives

| Heterocyclic Moiety | Synthetic Approach | Example Compound |

| Thiazole | Hantzsch thiazole synthesis | 4-(2-(4-(Dimethylamino)phenyl)thiazol-4-yl)benzenesulfonamide preprints.org |

| Triazine | Sequential nucleophilic substitution on cyanuric chloride | 4-{[4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide nih.govacs.org |

| Pyrazole | Condensation of hydrazine with a 1,3-dicarbonyl equivalent | 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide nih.gov |

| Tetrazole | Michael-type addition of aryltetrazole to phenyl vinyl sulfone | 2,5-disubstituted tetrazole derivatives containing a phenylsulfonyl moiety nih.gov |

Formation of Hydrazone and Thiosemicarbazide (B42300) Derivatives

The molecular scaffold of this compound serves as a valuable starting point for the synthesis of more complex derivatives, notably hydrazones and thiosemicarbazides. These classes of compounds are of significant interest due to their wide range of biological activities and utility as intermediates in organic synthesis. researchgate.netnih.govnih.gov

The synthesis of hydrazone derivatives typically proceeds via a condensation reaction. nih.govmdpi.com This process generally involves reacting a hydrazide precursor with an appropriate aldehyde or ketone, often in a solvent such as ethanol or methanol (B129727) and sometimes with an acid catalyst like acetic acid or p-toluenesulfonic acid to facilitate the reaction. nih.govmdpi.com For the synthesis to commence from this compound, it must first be converted into the corresponding 4-(dimethylamino)benzenesulfonohydrazide . This key intermediate can then be reacted with a diverse array of aromatic or heterocyclic aldehydes and ketones to yield the target sulfonyl hydrazones. mdpi.comnih.gov The general synthetic route involves the formation of an azomethine group (-N=CH-), which is characteristic of hydrazones. nih.gov

The reaction is typically monitored by thin-layer chromatography and the final products are purified by recrystallization. researchgate.net The structures of these newly synthesized compounds are confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov For instance, the ¹H-NMR spectra of sulfonyl hydrazones characteristically show singlets for the azomethine proton (CH=N) and the N-H proton of the hydrazide moiety. mdpi.com

Table 1: Examples of Hydrazone Derivatives Synthesized from Sulfonamide Precursors This table is illustrative of the types of derivatives that can be formed, based on established synthetic routes for analogous sulfonamides.

| Hydrazide Precursor | Carbonyl Compound | Resulting Hydrazone Derivative |

|---|---|---|

| 4-(Dimethylamino)benzenesulfonohydrazide | 4-Dimethylaminobenzaldehyde | N'-(4-dimethylaminobenzylidene)-4-(dimethylamino)benzenesulfonohydrazide |

| 4-(Dimethylamino)benzenesulfonohydrazide | 2-Chloro-5-nitrobenzaldehyde | N'-(2-chloro-5-nitrobenzylidene)-4-(dimethylamino)benzenesulfonohydrazide researchgate.net |

| Benzenesulfonohydrazide | Cinnamaldehyde | N'-(Cinnamylidene)benzenesulfonohydrazide mdpi.com |

| 3-Phenyl-5-sulfonamido-1H-indole-2-carbohydrazide | Various ketones/aldehydes | Indole-based hydrazone derivatives with a sulfonamide moiety nih.gov |

Thiosemicarbazide derivatives are another important class accessible from sulfonamide precursors. Thiosemicarbazides are potent intermediates for synthesizing various bioactive heterocyclic compounds. researchgate.netnih.gov The general synthesis can involve reacting 4-substituted phenyl isothiocyanates with hydrazine monohydrate to form a thiosemicarbazide intermediate. google.com This intermediate can then be reacted with a sulfonamide derivative containing a suitable functional group, like an acetyl group, through a condensation reaction to form the final thiosemicarbazone. google.com An alternative route involves reacting a compound like p-aminomethyl-benzenesulfonamide with carbon disulfide and then hydrazine sulfate (B86663) to directly produce a benzyl-thiosemicarbazide derivative. google.com These reactions result in compounds containing the characteristic R¹R²C=N-NH-(C=S)-NR³R⁴ moiety. researchgate.net

Strategic Functional Group Modifications for Enhanced Activity

Strategic modification of the this compound structure is a key approach to modulate its physicochemical properties and enhance its biological activity. These modifications typically target the aromatic ring, the sulfonamide group, or involve appending entirely new functional moieties.

One common strategy is the introduction of various substituents onto the phenyl ring of moieties attached to the core structure. For instance, in hydrazone derivatives of sulfonamides, the nature and position of substituents on the benzylidene ring play a crucial role in determining activity. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) can significantly influence the electronic environment of the molecule and its interaction with biological targets. researchgate.netnih.gov

Another key modification involves the derivatization of the sulfonamide group itself or the amino group. For example, 4-aminobenzenesulfonamide can be reacted with acrylic acid to form N-substituted-β-alanine derivatives. nih.gov These can be further cyclized to create heterocyclic systems like dihydropyrimidinediones, introducing new structural complexity and potential interaction points. nih.gov Similarly, reacting sulfonamide hydrazides with various isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively. nih.gov These modifications extend the molecular structure and introduce additional hydrogen bonding donors and acceptors, which can be critical for binding to biological targets. nih.gov

The rationale behind these modifications is often to enhance binding affinity and selectivity for specific enzymes or receptors. The sulfonamide group is a well-known zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases. nih.govnih.gov The appended functional groups and linkers are designed to form additional interactions with hydrophobic or hydrophilic pockets within the active site, thereby increasing potency and selectivity. nih.govnih.gov

Table 2: Examples of Strategic Functional Group Modifications on Benzenesulfonamide Scaffolds

| Starting Scaffold | Reagent/Modification Strategy | Modified Functional Group/Moiety | Intended Effect | Reference |

|---|---|---|---|---|

| 4-Aminobenzenesulfonamide | Reaction with acrylic acid, then urea/thiourea | N-Aryl-β-alanine, Dihydropyrimidine rings | Introduce heterocyclic systems for new interactions | nih.gov |

| Sulfonamide Hydrazide | Reaction with substituted isocyanates/isothiocyanates | Hydrazido ureas/thioureas | Extend structure, add H-bond donors/acceptors | nih.gov |

| Substituted Benzenesulfonamide | Introduction of halo-substituents (e.g., Cl, F) | Halogenated phenyl rings | Modulate electronic properties and lipophilicity | researchgate.netnih.gov |

| Benzenesulfonohydrazide | Reaction with hydrogen bromide in acetic acid | Reduction to disulfide | Formation of a disulfide bridge | nih.gov |

Analysis of Reaction Mechanisms and Kinetics

The synthesis of derivatives from this compound involves several well-understood reaction mechanisms. The formation of hydrazones, a cornerstone of derivatization, proceeds through an acid-catalyzed nucleophilic addition-elimination mechanism. The reaction is typically initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the activated carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. mdpi.com The use of an acid catalyst is crucial for protonating the carbonyl group and facilitating the final dehydration step. nih.gov

More complex transformations involve different mechanistic pathways. For example, the synthesis of sulfonamides via a dual copper and visible-light-catalyzed S(O)₂–N coupling between a sulfinic acid and an aryl azide (B81097) is proposed to involve a photoredox cycle. nih.gov In this mechanism, a photocatalyst generates a sulfonyl radical and a triplet nitrene intermediate. These reactive species are then coupled via a copper-catalyzed cycle involving Cu(I), Cu(II), and Cu(III) oxidation states to form the final sulfonamide product. nih.gov

In other reactions, such as the gas-phase dissociation of certain protonated N-arylidene-benzenesulfonamides, rearrangements like N- to C-sulfonyl cation transfer have been observed. researchgate.net This suggests the possibility of complex intramolecular rearrangements under specific conditions, potentially leading to cyclized products. Furthermore, the reduction of benzenesulfonamides to disulfides using hydrogen bromide in acetic acid points to redox mechanisms where the sulfonamide is reduced. nih.gov

Kinetic studies of these reactions are essential for optimizing synthetic protocols. Reaction parameters such as temperature, solvent, and catalyst concentration are systematically varied to maximize yield and minimize reaction time. For instance, refluxing the reaction mixture is a common practice to increase the reaction rate. mdpi.com While detailed kinetic data for every specific derivative of this compound is not always available, the general principles of chemical kinetics guide the optimization of these synthetic transformations. The progress of the reactions is often monitored qualitatively using techniques like thin-layer chromatography until completion. google.com

An article focusing on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Extensive searches for dedicated experimental data for this compound (CAS 1949-01-5), also known as N,N-Dimethylsulfanilamide, did not yield the specific ¹H-NMR, ¹³C-NMR, FTIR, and UV-Vis spectroscopic information required to populate the requested article structure.

While the scientific literature contains ample spectroscopic data for a wide array of related sulfonamide derivatives, including N-substituted and other 4-substituted benzenesulfonamides, this information is not directly applicable to the specific, unsubstituted parent compound requested. Adhering to principles of scientific accuracy, it is not appropriate to extrapolate or substitute data from different molecules, as even minor structural changes can lead to significant shifts in spectroscopic signals.

The synthesis of this compound is described in the literature; however, the associated publications and chemical database entries often lack a complete and detailed public deposition of their characterization data. Without access to verifiable ¹H-NMR chemical shifts and signal assignments, ¹³C-NMR spectral interpretations, specific FTIR absorption bands for functional group identification, and UV-Vis electronic transition data, it is not possible to construct the scientifically accurate and detailed article as outlined.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Determination of Optical Characteristics and Bandgap Energy

The optical properties of 4-(Dimethylamino)benzenesulfonamide can be investigated using UV-Vis spectroscopy. This technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of outer electrons. The absorption maxima for benzenesulfonamide (B165840) are typically observed at wavelengths of 218 nm and 264 nm. sielc.com The actual absorption spectrum of a derivative like this compound may show shifts in these bands due to the presence of the dimethylamino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electrospray ionization (ESI) mass spectrometry, a common technique, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.govnih.gov

A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of a sulfur dioxide (SO2) molecule, which corresponds to a loss of 64 Da. nih.govaaqr.org This fragmentation is often followed by intramolecular rearrangements. nih.gov The stability of the resulting fragment ions can be influenced by substituents on the aromatic ring. nih.gov For instance, in the case of this compound, the presence of the electron-donating dimethylamino group would affect the fragmentation process. The fragmentation of related sulfonamides often yields characteristic ions at m/z 156, 108, and 92, which can be indicative of the p-aminophenylsulfonyl structure. researchgate.net

Table 1: Potential Mass Spectrometry Fragments of this compound

| Fragment Description | Proposed Structure/Formula |

| Loss of SO2 | [M+H - SO2]+ |

| p-aminophenylsulfonyl cation | [C6H8NO2S]+ |

| Aniline radical cation | [C6H5NH2]+• |

This table is illustrative and based on general fragmentation patterns of related sulfonamides.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.

The crystal structure of a Schiff base derivative of this compound, specifically 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide, has been reported to crystallize in the orthorhombic crystal system with the space group Cmmm. nih.govmaterialsproject.org This provides foundational information about the symmetry and packing of the molecules in the crystal lattice.

In the solid state, molecules of sulfonamides are held together by various intermolecular forces. Hydrogen bonding is a prominent interaction, often occurring between the sulfonamide's N-H group and an oxygen atom of a neighboring molecule's sulfonyl group. nih.govyoutube.comlibretexts.org In the crystal structure of a related compound, 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide, N-H···N and N-H···O hydrogen bonds link the molecules into dimers and further into sheets. nih.gov

Additionally, π-π stacking interactions can occur between the aromatic rings of adjacent molecules. nih.gov In the aforementioned Schiff base derivative, π-π contacts are observed between the benzenesulfonamide rings of inversion-related molecules, with a centroid-centroid distance of 3.8800 (9) Å, contributing to the stability of the crystal structure. nih.gov

The conformation of the molecule, including the relative orientation of its different parts, is described by dihedral angles. In the case of 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide, the two benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle of 69.88 (4)° between their mean planes. nih.gov The azomethine group is also rotated out of the plane of both benzene rings. nih.gov The geometry around the sulfur atom in sulfonamides typically deviates from a perfect tetrahedral arrangement. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of 4-(Dimethylamino)benzenesulfonamide's molecular framework and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. For this compound and its derivatives, DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.netresearchgate.net This optimization yields crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. researchgate.netnih.govimanagerpublications.com

Studies have shown that the geometry of sulfonamide derivatives can be significantly influenced by the nature of their substituents. For instance, in a related Schiff base compound, the dihedral angle between the two benzene (B151609) rings was found to be 69.88 (4)°, indicating a non-planar structure. researchgate.net The accuracy of these calculated geometries is often validated by comparison with experimental data obtained from techniques like X-ray crystallography. nih.govnih.gov

The electronic structure, which governs the molecule's chemical behavior, is also a key output of DFT calculations. These calculations provide a map of the electron distribution within the molecule, highlighting regions of high and low electron density. imanagerpublications.com

Table 1: Selected Optimized Geometrical Parameters of a Sulfonamide Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| Dihedral Angle (Benzene Rings) | 69.88 (4)° |

| C5–C6–C9–N2 Torsion Angle | -15.4 (2)° |

| C11–C10–N2–C9 Torsion Angle | -53.6 (2)° |

Note: Data is for a related Schiff base derivative of benzenesulfonamide (B165840) and serves as an illustrative example of the types of parameters obtained from DFT calculations. researchgate.net

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. researchgate.netlew.ro

A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis is crucial for predicting how this compound might interact with other molecules and its potential for charge transfer within the molecule itself. nih.gov For instance, in a study of a related azo dye, p-(dimethylamino)azobenzene (DMAB), the HOMO-LUMO gap was calculated in various solvents, demonstrating the influence of the environment on the molecule's reactivity. researchgate.net

Table 2: HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2B | - | - | 3.758 |

| 2C | - | - | 3.750 |

| 2D | - | - | 3.743 |

| 2E | - | - | 3.724 |

Note: Data is for related compounds and illustrates the range of energy gaps observed in similar molecular systems. researchgate.net The specific values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. mdpi.com It provides a color-coded map where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.govresearchgate.net Green areas denote neutral potential. researchgate.net

For this compound, an MEP map would reveal the likely sites for intermolecular interactions, such as hydrogen bonding, and predict its reactive behavior. mdpi.comnih.gov The electron-rich sulfonamide group and the dimethylamino group would be expected to be key features on the MEP map, influencing how the molecule interacts with biological targets or other chemical species. researchgate.net The analysis of MEP maps can provide a robust prediction of molecular aggregation and recognition patterns. mdpi.com

Fukui Function Analysis

Fukui function analysis is a more quantitative method for predicting local reactivity within a molecule. bas.bg It identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, the Fukui function provides a numerical value that quantifies the reactivity of each atom. This allows for a more precise identification of the active sites in this compound, complementing the qualitative insights from MEP maps. bas.bg

Wave Functional Properties (Localized Orbital Locator, Electron Localization Function, Non-Covalent Interactions)

To gain a deeper understanding of the chemical bonding and electron localization within this compound, advanced wave functional analyses are employed. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools that provide a visual representation of electron pairing and localization. researchgate.netaps.orgresearchgate.net These analyses can distinguish between covalent bonds, lone pairs, and the cores of atoms, offering a detailed picture of the electronic structure. researchgate.netelsevierpure.com

Furthermore, the study of non-covalent interactions (NCI) is crucial for understanding how molecules like this compound interact with their environment. NCI analysis helps to visualize and characterize weak interactions such as hydrogen bonds and van der Waals forces, which play a significant role in molecular recognition and crystal packing. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of this compound and its surrounding environment (e.g., solvent molecules or a biological receptor).

MD simulations are particularly valuable for:

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation Effects: Understanding how the presence of a solvent influences the molecule's structure and properties.

Binding to Biological Targets: Simulating the interaction of this compound with a protein or other biomolecule to understand the binding process, identify key interactions, and estimate binding affinities. nih.gov

These simulations provide insights into the flexibility of the molecule and the nature of its interactions at an atomistic level, which is essential for applications such as drug design. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method has been extensively applied to understand how derivatives of this compound interact with various enzymes, particularly carbonic anhydrases (CAs) and cholinesterases, which are implicated in numerous diseases. nih.govresearchgate.netmdpi.comresearchgate.net These studies reveal that derivatives can form stable complexes with high binding affinity within the active sites of their respective protein targets. benthamdirect.comnih.gov

Molecular docking simulations are instrumental in estimating the binding free energy and predicting the inhibition constant (Kᵢ) of a compound, which are crucial indicators of its potential efficacy. For instance, studies on various benzenesulfonamide derivatives have successfully predicted their binding energies and inhibition constants against different biological targets. benthamdirect.comnih.gov

Research on a series of 4-phthalimidobenzenesulfonamide derivatives identified compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Notably, compound 7 in the series, 4-(1,3-Dioxoisoindolin-2-yl)-N,N-diethylbenzenesulfonamide, emerged as the most potent inhibitor of AChE. researchgate.net Similarly, a derivative incorporating a thiazolone moiety, (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide (4j ), showed favorable binding interactions when docked into the active site of human carbonic anhydrase IX (CA IX). nih.gov Another study on sulfonamide derivatives reported potential inhibitors for AChE with Kᵢ constants ranging from 2.54 ± 0.22 to 299.60 ± 8.73 µM. researchgate.net

| Compound Derivative | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N,N-diethylbenzenesulfonamide | Acetylcholinesterase (AChE) | IC₅₀ = 1.35 ± 0.08 μM | researchgate.net |

| 4-phthalimidobenzenesulfonamide derivative (Compound 3) | Butyrylcholinesterase (BuChE) | IC₅₀ = 13.41 ± 0.62 μM | researchgate.net |

| 4-(3-(2-((4-(dimethylamino)benzyl)amino)ethyl)ureido) benzenesulfonamide (22) | Carbonic Anhydrase I (hCA I) | Kᵢ = 228.1 - 317.1 nM (medium potency) | nih.gov |

A detailed analysis of the binding mode reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and metal coordination. For benzenesulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase, a common binding motif involves the coordination of the sulfonamide nitrogen atom with the zinc ion (Zn²⁺) in the enzyme's active site. nih.govresearchgate.net

In studies of various benzenesulfonamide derivatives, this coordination with the active site zinc ion is consistently observed. nih.govresearchgate.netmdpi.com The binding is further stabilized by a hydrogen bond formed between an oxygen atom of the sulfonamide group and the backbone nitrogen of the amino acid residue Threonine-199 (Thr199). nih.govresearchgate.net For example, molecular modeling of (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide (4j ) within the active site of CA IX highlighted these favorable binding interactions. nih.gov In the case of AChE, docking studies of a potent 4-phthalimidobenzenesulfonamide derivative showed that the compound interacts with residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS), explaining its strong inhibitory effect. researchgate.net

To validate computational models and benchmark the potential of new compounds, comparative docking studies are often performed. This involves docking the novel compounds and known reference inhibitors into the same protein target. One such study reported on novel sulfonamide derivatives and estimated their binding energy against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov The most promising derivative, 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C ), exhibited a high binding free energy of -8.1 kcal/mol. nih.gov This affinity was significant enough to place it in the top 0.5% of a large library of 7,663 compounds ranked by their binding affinity, demonstrating its potential as a potent inhibitor. nih.gov In other studies, newly designed benzenesulfonamide analogues were docked into carbonic anhydrase active sites that were complexed with well-known inhibitors like Valdecoxib and SLC-0111 to compare and evaluate their binding stability and interactions. researchgate.netmdpi.com

Pharmacological Profile Prediction (In Silico ADMET Analysis)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a computational method used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. nih.govresearchgate.netmdpi.com These predictions help to identify compounds with favorable drug-like characteristics and flag potential liabilities.

Studies on derivatives of this compound have shown promising results. For example, the ADMET analysis of 2-(4-dimethylamino) benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide (4e ) indicated good absorption, low toxicity in the human liver, and medium penetration of the blood-brain barrier (BBB). benthamdirect.comnih.gov Similarly, predictive studies for active thiazolone-based benzenesulfonamides, including the derivative 4j , also suggested they possess favorable pharmacokinetic properties. nih.gov The compatibility of various 4-aminobenzenesulfonamide derivatives with Lipinski's rule of five, a key indicator of drug-likeness, has also been confirmed through these in silico tools. researchgate.net

| Compound Derivative | Predicted ADMET Property | Reference |

|---|---|---|

| 2-(4-dimethylamino) benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide (4e) | Good absorption, low liver toxicity, medium BBB penetration | benthamdirect.comnih.gov |

| (E)-4-(5-(4-(Dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide (4j) | Promising pharmacokinetic properties | nih.gov |

| Various 4-aminobenzenesulfonamide derivatives | Compatibility with Lipinski's rule of five | researchgate.net |

Biological Activities and Mechanistic Investigations

Anticancer and Anti-Proliferative Activities

Derivatives of 4-(Dimethylamino)benzenesulfonamide have shown notable cytotoxic effects against a variety of cancer cell lines. This has spurred further investigation into their potential as chemotherapeutic agents.

The in vitro cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines, revealing a spectrum of efficacy.

MCF-7 and MDA-MB-231 (Breast Cancer): Studies have shown that benzenesulfonamide (B165840) derivatives can exhibit significant anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. rsc.orgnih.gov For instance, certain 4-thiazolone-based benzenesulfonamides demonstrated potent inhibitory effects against both cell lines, with some compounds showing high selectivity against cancer cells compared to normal breast cells (MCF-10A). rsc.org The cytotoxic effects can differ between cell lines, with one study noting that MDA-MB-231 cells were more sensitive to a particular compound than MCF-7 cells. nih.gov This suggests that the cellular context and genetic makeup of the cancer cells, such as their estrogen receptor status (MCF-7 is ER-positive, while MDA-MB-231 is triple-negative), can influence the compound's efficacy. nih.govnih.gov

Glioblastoma (U87): Benzenesulfonamide analogs have been investigated for their potential against glioblastoma (GBM), a particularly aggressive brain tumor. nih.gov In a study using U87 glioblastoma cells, a benzenesulfonamide derivative induced significant cell death, with approximately 40% growth inhibition at a 10 μM concentration. nih.gov Notably, this compound showed less cytotoxicity in non-cancerous cells, suggesting a degree of selectivity for tumor cells. nih.gov

Table 1: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives

| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |

| MCF-7 | Breast Cancer | 4-Thiazolone-based benzenesulfonamides | Significant inhibitory effect | rsc.org |

| MDA-MB-231 | Breast Cancer | 4-Thiazolone-based benzenesulfonamides | Significant inhibitory effect | rsc.org |

| A549 | Lung Cancer | Indole-based benzenesulfonamides | Cytotoxic activity observed | nih.gov |

| U87 | Glioblastoma | Benzenesulfonamide analogs | ~40% growth inhibition at 10 μM | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all tested compounds and their activities.

The anticancer effects of this compound and its derivatives are attributed to several distinct molecular mechanisms. These compounds can interfere with key cellular processes that are essential for cancer cell proliferation and survival.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer, leading to uncontrolled cell division. CDK2, in particular, has emerged as a significant target for anticancer drug development. Some benzenesulfonamide derivatives have been identified as inhibitors of CDK2. ebi.ac.uk For example, a complex of CDK2 with a benzenesulfonamide derivative has been structurally characterized, providing insight into the binding interactions. ebi.ac.uk The sulfonamide moiety can form a strong interaction with key residues in the CDK2 active site, such as Asp86. By inhibiting CDK2, these compounds can halt the cell cycle, typically in the G1 phase, thereby preventing cancer cell proliferation. rug.nlnih.gov

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a vital role in the development and function of the nervous system. nih.gov However, its overexpression has been implicated in the growth, migration, and invasion of various cancer cells, including glioblastoma. nih.gov TrkA is activated by nerve growth factor (NGF), which triggers downstream signaling pathways like the Ras/MAP Kinase and PI3 Kinase pathways, both of which are frequently hyperactivated in cancer. nih.gov Benzenesulfonamide analogs have been identified as potential inhibitors of TrkA. nih.gov Computational docking studies suggest that these compounds can bind to the active site of TrkA, forming stabilizing interactions with key amino acid residues. nih.gov By blocking TrkA activity, these sulfonamides can disrupt the signaling cascades that promote tumor progression. nih.gov

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. mdpi.com A hallmark of cancer is the ability of tumor cells to evade apoptosis. mdpi.com Several studies have shown that benzenesulfonamide derivatives can induce apoptosis in cancer cells. nih.govpsu.edu The induction of apoptosis can be triggered through various mechanisms, including the activation of caspases, which are key executioner proteins in the apoptotic pathway. For instance, some benzenesulfonamide derivatives have been shown to increase the levels of cleaved caspases 3 and 9 in breast cancer cells. nih.gov The morphological changes associated with apoptosis, such as cell shrinkage, rounding, and nuclear fragmentation, have been observed in cancer cells treated with these compounds. psu.edu

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that contributes significantly to the antitumor activity of this class of compounds. tum.deresearchgate.net While it is a common feature, the mechanisms through which sulfonamides exert their anticancer effects are diverse and not limited to a single pathway. rug.nltum.de One of the well-established mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. rsc.orgnih.govnih.gov CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, which promotes tumor growth and metastasis. nih.gov By inhibiting CA IX, sulfonamides can disrupt pH regulation in cancer cells, leading to reduced proliferation and survival. nih.gov Beyond CA inhibition, sulfonamides are also found in compounds that disrupt microtubule assembly, arrest the cell cycle, and inhibit angiogenesis. rug.nleurekaselect.com The versatility of the sulfonamide moiety allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel anticancer agents with diverse mechanisms of action. tum.deresearchgate.netnih.gov

Mechanism of Action in Cancer Therapy

Impact on Cell Migration and Invasion in Prostate Cancer

The progression of prostate cancer to a metastatic and treatment-resistant state is a significant clinical challenge. A critical aspect of this progression is the acquisition of migratory and invasive capabilities by cancer cells. While direct studies on this compound's effect on prostate cancer cell migration are not extensively detailed in the provided context, the broader understanding of prostate cancer cell behavior highlights the importance of this area of research.

Prostate cancer is often characterized as "immune-cold" due to an immunosuppressive tumor microenvironment, which can contribute to poor responses to immunotherapy. nih.govbiorxiv.org This environment includes various suppressive immune cells like myeloid-derived suppressor cells (MDSCs). nih.govbiorxiv.org The interplay between tumor cells and the immune system is crucial, with signaling pathways influencing immune cell recruitment and function. nih.govbiorxiv.org For instance, M2-activated macrophages can recruit MDSCs via the Ccl6/7/8/9-Ccr1 signaling axis. nih.govbiorxiv.org

Furthermore, the process of epithelial-to-mesenchymal transition (EMT) is a key mechanism that facilitates cancer cell migration and invasion. nih.gov Studies have shown that factors like transglutaminase-4 (TGase-4) can induce EMT in prostate cancer cells, leading to changes in cell adhesion molecules and increased cell motility. nih.gov The migration of bone marrow-derived mesenchymal stem cells (BM-MSCs) towards prostate tumor cells, influenced by factors like TGF-β and N-cadherin, also plays a role in tumor progression and the formation of a metastatic microenvironment. mdpi.com Understanding how compounds like this compound might modulate these complex cellular and molecular interactions within the prostate tumor microenvironment is a critical area for future investigation.

Enzyme Inhibition Studies

Beyond their antibacterial action, sulfonamides have been investigated for their ability to inhibit other enzymes, notably carbonic anhydrases.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com There are several CA isoforms in humans, and their dysregulation is associated with various diseases. mdpi.comnih.gov Benzenesulfonamides are a well-established class of CA inhibitors. nih.gov

Studies have shown that various benzenesulfonamide derivatives can inhibit different human CA isoforms (hCA I, II, IX, and XII) with varying potencies. mdpi.comnih.gov For instance, some N-aryl-β-alanine derivatives have shown good affinity for hCA II, while diazobenzenesulfonamides have demonstrated nanomolar affinities for the hCA I isozyme. nih.gov The inhibition of specific CA isoforms is a target for the development of drugs for conditions like glaucoma and certain types of cancer. mdpi.comnih.gov The inhibitory activity is often measured by the inhibition constant (Ki), with lower values indicating stronger inhibition. For example, some quinazoline-based benzenesulfonamide derivatives have shown Ki values in the nanomolar range against hCA II. mdpi.com

Carbonic Anhydrase (CA) Inhibition

Mechanism of CA Inhibition and Selectivity for Tumor-Associated Isoforms (CA IX, XII)

The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (SO2NH-) to the zinc ion (Zn2+) located in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.

Selectivity towards specific CA isoforms is a critical aspect of drug design, particularly for targeting tumor-associated isoforms like CA IX and CA XII while sparing the ubiquitous "off-target" isoforms such as CA I and II. chemrxiv.orgnih.gov The expression of CA IX and XII is often upregulated in hypoxic solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor survival and metastasis. chemrxiv.orgnih.govnih.gov Their extracellular location and limited expression in normal tissues make them attractive anticancer drug targets. nih.gov

The development of selective inhibitors often employs the "tail approach," where modifications are made to the sulfonamide scaffold to exploit structural differences in the active site cavities of the various isoforms. nih.gov For example, ureido-substituted benzenesulfonamides (USBs) have demonstrated high selectivity for hCA IX and XII over hCA II. nih.gov X-ray crystallography studies have revealed that the selectivity arises from differences in the amino acid residues within the active site. nih.gov In hCA II, the presence of Phe131 causes steric hindrance for some inhibitors. In contrast, the corresponding residues in hCA IX (Val131) and hCA XII (Ala131) are smaller, allowing for more favorable binding of the inhibitor's tail group. nih.gov This structural difference is a key determinant for the selective inhibition of the tumor-associated isoforms. nih.gov

Insulysin Inhibition

Insulysin, also known as the insulin-degrading enzyme (IDE), is a zinc metalloprotease responsible for the degradation of several bioactive peptides, including insulin (B600854). japsonline.com The inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes mellitus (T2DM) to modulate insulin levels. japsonline.com While direct studies on this compound are limited, related chemical structures like Schiff bases have been investigated for their insulysin inhibitory potential. In silico studies on certain Schiff bases have shown promising activity for insulysin inhibition, suggesting that compounds with similar structural features could be explored for this purpose. japsonline.com

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov The sulfonamide scaffold is recognized for its potential in developing AChE inhibitors. nih.gov Studies on a series of 4-phthalimidobenzenesulfonamide derivatives, which combine the phthalimide (B116566) and sulfonamide pharmacophores, have been conducted to evaluate their AChE inhibitory activities. nih.gov The results indicated that many of these compounds displayed high selectivity against AChE. nih.gov Although this research focuses on derivatives, it highlights the potential of the benzenesulfonamide core structure in the design of novel AChE inhibitors.

α-Glycosidase Inhibition

α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into simpler sugars like glucose. nih.govmdpi.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in patients with type 2 diabetes. nih.govmdpi.com Several studies have investigated benzenesulfonamide derivatives as potential α-glucosidase inhibitors. For instance, a series of novel phthalimide-benzenesulfonamide hybrids were synthesized and showed promising inhibitory activity against yeast α-glucosidase, with some compounds being significantly more potent than the standard drug, acarbose. nih.govresearchgate.net Another study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives also reported good inhibition of the α-glucosidase enzyme. bioline.org.br These findings suggest that the benzenesulfonamide moiety is a viable scaffold for developing new α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Benzenesulfonamide Derivatives

| Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |

|---|---|---|---|---|

| Phthalimide-benzenesulfonamide hybrid (4m) | 52.2 ± 0.1 | Acarbose | 750.0 ± 10.0 | nih.govresearchgate.net |

| N-(2,3-dimethylphenyl)benzenesulfonamide (5j) | 55.31 ± 0.01 | Acarbose | 38.25 ± 0.12 | bioline.org.br |

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and its expression increases during inflammation. nih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov The benzenesulfonamide moiety is a key structural feature in selective COX-2 inhibitors like celecoxib. nih.gov Research has focused on designing new benzenesulfonamide derivatives that can selectively inhibit COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov Studies on new hybrids tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to NSAIDs have yielded compounds with potent and selective COX-2 inhibitory activity, in some cases exceeding that of celecoxib. nih.gov

Anti-inflammatory Activities

The anti-inflammatory properties of benzenesulfonamide derivatives are often linked to their inhibition of enzymes like COX-2 and carbonic anhydrases. nih.govnih.gov By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins. nih.gov Furthermore, the inhibition of tumor-associated carbonic anhydrases (CA IX and XII) can modulate the acidic and hypoxic tumor microenvironment, which is known to be linked to inflammation and tumor progression. nih.gov

In vivo studies have demonstrated the anti-inflammatory effects of these compounds. For example, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain benzenesulfonamide derivatives have shown significant anti-inflammatory activity. mdpi.comnih.gov Some synthesized compounds exhibited anti-inflammatory effects comparable to the standard drug indomethacin. nih.gov The mechanism of anti-inflammatory action can also involve the stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes. mdpi.com

Antioxidant Activities

Derivatives of benzenesulfonamide have been investigated for their ability to counteract oxidative stress. The antioxidant capacity is often evaluated using various assays that measure the compound's ability to scavenge free radicals.

In one study, a series of new iodoquinazolinone derivatives featuring a benzenesulfonamide moiety were synthesized and evaluated for their antioxidant potential. nih.gov The most promising compound, 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (B32628) (compound 14 ), demonstrated significant free radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov It exhibited a half-maximal inhibitory concentration (IC₅₀) of 95.54 µM, which was more potent than the standard antioxidant, vitamin C (IC₅₀ = 112.78 µM). nih.gov This suggests that the compound can effectively donate an electron or hydrogen to neutralize DPPH free radicals. nih.gov Further in vivo studies in irradiated mice confirmed its antioxidant effects, showing a reduction in the oxidative stress marker Myeloperoxidase (MPO) and an increase in the antioxidant glutathione (B108866) (GSH). nih.gov

Another study explored the hybridization of benzenesulfonamide with piperazine (B1678402) derivatives. nih.gov The resulting compounds were tested for their antioxidant capacity using several methods, including DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) assays. nih.gov The results indicated that the synthesized hybrid molecules possess high antioxidant capacity. nih.gov Specifically, one of the compounds (compound 4 in the study) showed superior activity in the FRAP (IC₅₀: 0.08 mM), CUPRAC (IC₅₀: 0.21 mM), and phosphomolybdenum (IC₅₀: 0.22 mM) assays compared to reference standards, alongside moderate activity in the DPPH and ABTS assays. nih.gov

Table 1: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide | DPPH | 95.54 µM | nih.gov |

| Benzenesulfonamide-piperazine hybrid (compound 4) | FRAP | 0.08 mM | nih.gov |

| Benzenesulfonamide-piperazine hybrid (compound 4) | CUPRAC | 0.21 mM | nih.gov |

| Benzenesulfonamide-piperazine hybrid (compound 4) | Phosphomolybdenum | 0.22 mM | nih.gov |

| Vitamin C (Reference) | DPPH | 112.78 µM | nih.gov |

Antiviral Activities (e.g., HIV Protease Inhibition)

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme for the virus's life cycle, making it a prime target for antiretroviral therapy. nih.gov While many HIV protease inhibitors are peptidomimetic, there is ongoing research into non-peptidic inhibitors, including those based on sulfonamide scaffolds. nih.gov

Derivatives of 4-(dimethylamino)pyridine have been identified as a new class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which act on a different viral target, the HIV-1 reverse transcriptase. nih.gov In a study focused on optimizing 4-benzyl and 4-benzoyl-3-dimethylaminopyridinone lead compounds, researchers synthesized numerous analogues. nih.gov Thirty-three of these compounds showed activity in the nanomolar range against wild-type HIV-1. nih.gov Notably, several of these pyridinone analogues demonstrated a superior inhibition profile in cellular assays compared to established drugs like efavirenz, indicating their potential for further development. nih.gov

Although direct studies on this compound as an HIV protease inhibitor are not prominent in the provided results, the broader class of sulfonamides has been explored. For instance, lysine-sulfonamide derivatives have been shown to inhibit HIV protease with low nanomolar Kᵢ values. nih.gov Computational models suggest these compounds bind to a specific cationic pocket on the enzyme. nih.gov

Antitubercular Activities

Tuberculosis remains a major global health issue, and the rise of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. nih.gov Benzenesulfonamide derivatives have emerged as a promising class of compounds in this area. nih.gov

A study focused on designing and synthesizing benzenesulfonamide derivatives bearing functionalized imidazole (B134444) or S-alkylated moieties to target multidrug-resistant Mycobacterium abscessus complex, a type of non-tuberculous mycobacteria. nih.gov The benzenesulfonamide nucleus is attractive because its derivatives are known to inhibit carbonic anhydrases, enzymes that are a promising antimicrobial target in M. abscessus. nih.gov One of the synthesized compounds, a benzenesulfonamide-bearing imidazole-2-thiol with a 4-CF₃ substituent, exhibited potent antimicrobial activity against the tested mycobacterial strains, surpassing some reference antibiotics. nih.gov

While not direct derivatives of this compound, other complex sulfonamide-containing structures have also been evaluated. In one report, a series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)pyrimidine-5-carboxamide derivatives were synthesized and screened for anti-TB activity. researchgate.net Several of these compounds demonstrated potent activity against Mycobacterium tuberculosis. researchgate.net

Insulin Release Induction

Sulfonylureas, a class of compounds structurally related to sulfonamides, are well-known for their ability to stimulate insulin secretion from pancreatic β-cells, making them a cornerstone in the management of type 2 diabetes. The mechanism often involves the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

Studies on fetal rat pancreatic cells have provided insights into the development of the insulin-secretory machinery. nih.gov In this research, tolbutamide (B1681337), a sulfonylurea drug, was used as a tool to probe insulin release. nih.gov The results showed that pancreatic cells from as early as day 13 of fetal development responded to tolbutamide with increased insulin release, indicating the presence of functional K-ATP channels. nih.gov This effect became more pronounced in cells from day 14 fetuses. nih.gov

While this research does not directly involve this compound, it highlights the established role of the broader sulfonamide/sulfonylurea chemical class in modulating insulin secretion, a field where derivatives of the target compound could potentially find application. Research has also shown that Syntaxin 4 is essential for biphasic glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov

Other Reported Biological Activities

The versatile benzenesulfonamide scaffold has been explored for a wide range of other pharmacological effects.

Anticonvulsant: A novel series of benzenesulfonamide derivatives containing a 4-aminobenzenesulfonamide moiety were synthesized and showed promising anticonvulsant activity in mouse models. mdpi.com Specifically, the compound 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide was highly effective in the maximal electroshock seizure (MES) test. mdpi.com Another related compound, 4-chlorobenzenesulfonamide, also demonstrated very effective anticonvulsant properties in both mice and rats. nih.gov

Antidepressant: A derivative, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was shown to have potential antidepressant activity in mice. nih.gov Its mechanism appears to be different from that of tricyclic antidepressants and monoamine oxidase inhibitors. nih.gov

Antihypertensive: A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were prepared and tested for antihypertensive activity. nih.gov Compounds with a pyrrolidino or piperidino group at the 4-position showed significant blood pressure-lowering effects, acting as direct vasodilators. nih.gov

Antimalarial: The urgent need for new drugs against resistant Plasmodium falciparum has driven research into novel chemical classes. nih.govresearchgate.net Chemical modification of biopolymers with a sulfonic acid derivative (5-amino-2-methoxybenzenesulfonic acid) was shown to transform them into potent antimalarial agents. nih.gov These modified polymers also demonstrated activity against the sequestration of infected red blood cells, a key factor in severe malaria. nih.gov

Antiprotozoal: The antimalarial activity described above represents a form of antiprotozoal activity, targeting the protozoan parasite Plasmodium falciparum.

Table 2: Other Reported Biological Activities of Benzenesulfonamide Derivatives

| Activity | Derivative Class/Compound | Key Finding | Reference |

|---|---|---|---|

| Anticonvulsant | 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide | Low median effective dose (ED₅₀) of 16.36 mg/kg in the MES test. | mdpi.com |

| Anticonvulsant | 4-chlorobenzenesulfonamide | Very effective in MES models in mice and rats. | nih.gov |

| Antidepressant | 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione | Showed antidepressant effects in mice via a novel mechanism. | nih.gov |

| Antihypertensive | Substituted trans-4-amino-benzopyran-3-ols | Acted as direct vasodilators with significant activity. | nih.gov |

| Antimalarial | Methoxybenzenesulfonate-modified biopolymers | High potency against malaria parasites and inhibition of sequestration. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Activity

The biological profile of benzenesulfonamide (B165840) derivatives can be dramatically altered by the introduction or modification of substituents on the aromatic rings and the sulfonamide nitrogen. Research has shown that these changes can modulate potency and selectivity against various biological targets, including enzymes and receptors.

For instance, in the development of 12-lipoxygenase (12-LOX) inhibitors, the optimization of a 4-((benzyl)amino)benzenesulfonamide scaffold revealed that specific substitutions are critical for high potency. The introduction of a 2-hydroxy and a 3-methoxy group on the benzylamino moiety led to compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov

Similarly, studies on benzenesulfonamide derivatives as anticancer agents for glioblastoma multiforme (GBM) have highlighted the impact of different substituents. The addition of heteroaryl and heteroacyl hydrazone moieties to the core structure has been explored to enhance biological activity. nih.gov In one study, specific derivatives showed significant growth inhibition in U87 cancer cells, with compound AL106 demonstrating a more potent anti-GBM effect than other tested analogs. nih.gov

Further investigations into new benzenesulfonamide derivatives bearing carboxamide functionalities have demonstrated varied antimicrobial and anti-inflammatory activities based on the substitutions. frontiersin.org For example, certain derivatives showed high efficacy against specific bacterial strains like E. coli and S. aureus, while others exhibited potent anti-inflammatory effects in rat paw edema models. frontiersin.org The nature of the amino acid and other groups attached to the benzenesulfonamide core directly influenced the biological outcome. frontiersin.org

The table below summarizes the impact of various substituents on the biological activity of benzenesulfonamide derivatives based on findings from several studies.

| Core Scaffold | Substituent Variation | Target/Activity | Observed Impact | Reference |

| 4-((benzyl)amino)benzenesulfonamide | 2-hydroxy-3-methoxy on benzyl (B1604629) ring | 12-Lipoxygenase (12-LOX) Inhibition | Nanomolar potency and excellent selectivity. | nih.gov |

| Benzenesulfonamide-arylhydrazone | Varied arylhydrazone moieties | Anticancer (Glioblastoma) | Compound AL106 showed significant growth inhibition (~40% at 10 µM). | nih.gov |

| Benzenesulfonamide-carboxamide | L-amino acid derivatives, butylamine | Anti-inflammatory, Antimicrobial | Compounds 4a and 4c showed potent anti-inflammatory activity; others showed specific antimicrobial effects. | frontiersin.org |

| 4-(...-phenyl)imidazole-benzenesulfonamide | Fluorine or hydrogen at para-position of phenyl ring | COX-2 Inhibition | Compounds with these substituents demonstrated notable anti-inflammatory effects. | nih.gov |

| Ureido benzenesulfonamides | 1,3,5-triazine moieties with dimethylamine, morpholine, or piperidine | Carbonic Anhydrase IX (hCA IX) Inhibition | Inhibition constants (Kᵢs) were in the range of 11.8–184.8 nM. | nih.gov |

Influence of Molecular Features on Biological Interactions